

FURA PE-3 POTASSIUM SALT AM ester cell loading procedure

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Compound of Interest

Compound Name: FURA PE-3 POTASSIUM SALT

CAS No.: 172890-83-4

Cat. No.: B573406

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Application Note: High-Fidelity Calcium Imaging using Fura PE-3 (Fura-2 LR) AM Ester

Part 1: Executive Summary & Critical Distinction

The "Potassium Salt" vs. "AM Ester" Confusion Your request specifies "**Fura PE-3 Potassium Salt AM ester.**" In chemical terms, this is a contradiction that requires immediate clarification to ensure experimental success.

- **Fura PE-3 AM (Acetoxymethyl ester):** This is the cell-permeable form. It is uncharged and hydrophobic, allowing it to pass through cell membranes. This is the form required for incubation loading.
- **Fura PE-3 Potassium Salt:** This is the cell-impermeable form. It is charged and used primarily for in vitro calibration curves or microinjection.

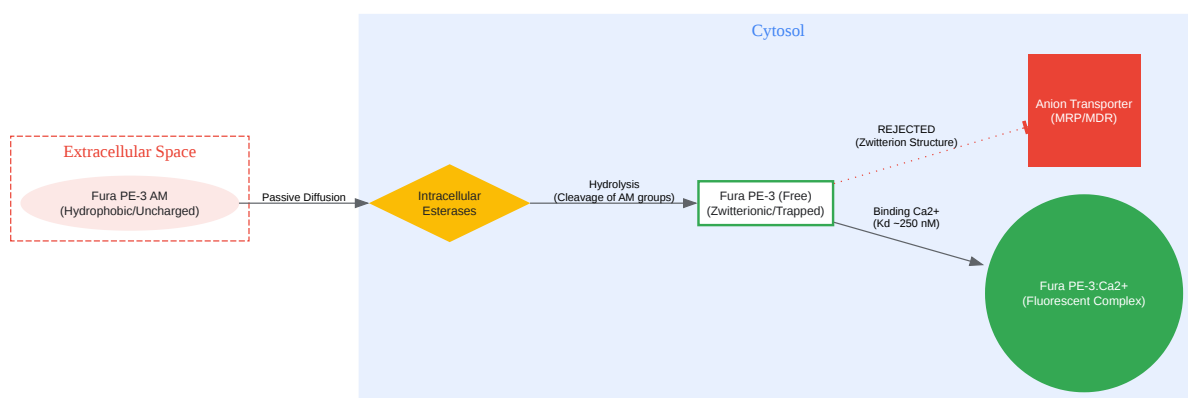
This protocol is designed exclusively for the Fura PE-3 AM ester. If you possess the Potassium Salt form, incubation will fail; you must use microinjection or patch-pipette infusion.

Why Fura PE-3? Fura PE-3 (also known as Fura-2 LR) was developed to solve the primary failure mode of Fura-2: Dye Leakage. In many cell types (e.g., macrophages, smooth muscle, CHO cells), anion transporters actively pump Fura-2 out of the cytosol, or sequester it into organelles, leading to signal decay and artifacts. Fura PE-3 contains a zwitterionic piperazine

backbone that is unrecognized by these transporters, allowing for stable recordings over hours without the need for transporter inhibitors like Probenecid.

Part 2: Mechanism of Action

To understand the loading parameters, one must visualize the "Trap and Retain" mechanism. Unlike Fura-2, which becomes a negatively charged anion upon hydrolysis (susceptible to extrusion), Fura PE-3 becomes a zwitterion (net neutral/complex charge) that is retained.



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Figure 1: The "Leakage Resistance" Mechanism. Unlike Fura-2, the hydrolyzed Fura PE-3 molecule resists extrusion by anion transporters due to its zwitterionic modification.

Part 3: Materials & Reagents

Reagent	Specification	Purpose
Fura PE-3 AM	50 µg or 1 mg vials	Calcium Indicator.
DMSO	Anhydrous, PCR-grade	Primary solvent.[1][2] Critical: Moisture destroys AM esters.
Pluronic F-127	20% solution in DMSO	Dispersing agent.[3] Prevents dye aggregation/precipitation.
Loading Buffer	HBSS or Krebs-Ringer	Physiological medium (pH 7.4). Avoid serum (contains esterases).
Probenecid	250 mM Stock (Optional)	Anion transport inhibitor. Note: Less critical for Fura PE-3 than Fura-2.[4]

Part 4: Step-by-Step Loading Protocol

Phase 1: Stock Solution Preparation

- Reconstitution: Dissolve Fura PE-3 AM in anhydrous DMSO to a concentration of 1–5 mM.
 - Example: If you have 50 µg (MW ~1129 g/mol), add ~44 µL DMSO for a 1 mM stock.
- Storage: Aliquot immediately into light-tight tubes. Store at -20°C, desiccated. Do not freeze/thaw repeatedly.

Phase 2: Working Solution (The "Loading Mix")

Perform this step immediately before adding to cells.

- Premixing (Critical Step): In a microcentrifuge tube, mix 1 µL of Fura PE-3 AM stock (1 mM) with 1 µL of 20% Pluronic F-127.
 - Why? Mixing the dye with Pluronic before adding aqueous buffer encapsulates the hydrophobic dye, ensuring it disperses rather than precipitating.
- Dilution: Add the 2 µL dye/Pluronic mix to 1 mL of Loading Buffer (HBSS/Krebs).

- Final Concentration: ~1 μM Dye, 0.02% Pluronic.
- Vortex vigorously for 10 seconds.

Phase 3: Incubation & Recovery

- Wash Cells: Remove culture media and wash cells 1x with warm Loading Buffer (serum-free).
- Load: Add the Working Solution to the cells.
- Incubate:
 - Temperature: Room Temperature (20–25°C) is preferred to minimize compartmentalization. If loading is poor, increase to 37°C.
 - Time: 30–60 minutes. Protect from light.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Wash: Remove loading solution. Wash cells 2x with fresh Loading Buffer.
- De-esterification (The "Recovery" Phase): Incubate cells in fresh buffer (no dye) for 20–30 minutes at Room Temperature.
 - Why? This allows intracellular esterases to fully cleave the AM groups. Incomplete hydrolysis results in non-fluorescent, calcium-insensitive dye.

Part 5: Data Acquisition & Analysis

Fura PE-3 is a ratiometric dye.[\[6\]](#) You must acquire images at two excitation wavelengths.[\[7\]](#)

- Excitation 1: 340 nm (Ca²⁺-bound form)
- Excitation 2: 380 nm (Ca²⁺-free form)
- Emission: 510 nm (collect for both)

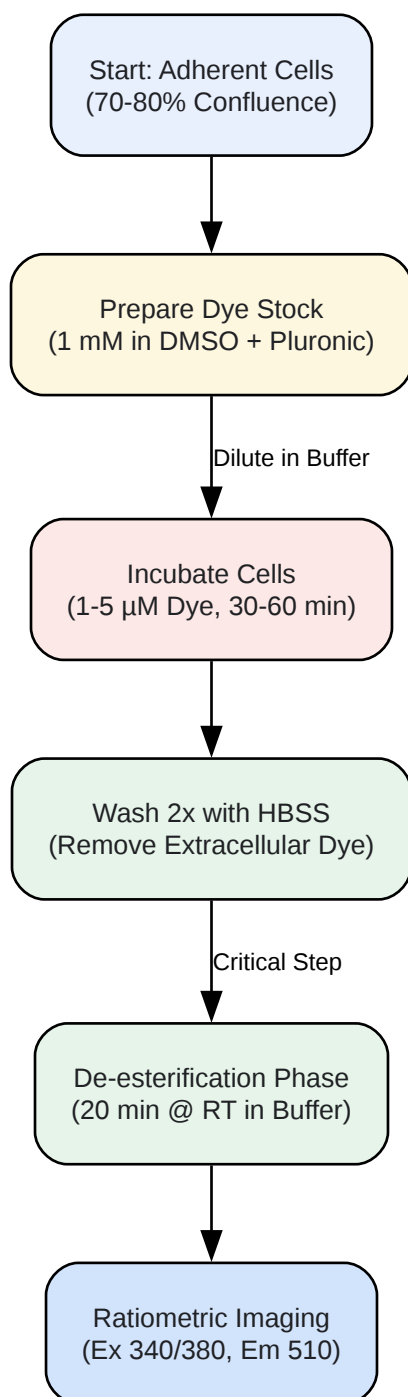
The Ratio (R):

An increase in intracellular calcium (

) causes an increase in 340 nm signal and a decrease in 380 nm signal, resulting in a sharp rise in the Ratio

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Experimental Workflow Diagram



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Figure 2: Optimized Workflow for Fura PE-3 Loading. Note the specific de-esterification step required for full signal activation.

Part 6: Troubleshooting & Optimization

Issue	Possible Cause	Corrective Action
No Fluorescence	Incomplete hydrolysis.	Extend "De-esterification" phase by 15 mins.
Bad AM ester (Hydrolyzed in tube).	Use fresh anhydrous DMSO; check desiccant.	
High Background	Extracellular dye sticking to dish.	Add a wash step with 0.1% BSA (scavenges dye).
Compartmentalization (Spotty signal)	Dye sequestered in organelles.	Load at Room Temp (not 37°C). Reduce loading time.
Signal Decay	Dye leakage (rare for PE-3).	Add Probenecid (1-2.5 mM) to all buffers.
Low Dynamic Range	Dye saturation or buffering.	Reduce dye concentration to 1 μ M.

Part 7: References

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